molecular formula C15H11ClN2S B15214406 4-((4-Chlorobenzyl)thio)cinnoline CAS No. 6959-27-9

4-((4-Chlorobenzyl)thio)cinnoline

Cat. No.: B15214406
CAS No.: 6959-27-9
M. Wt: 286.8 g/mol
InChI Key: FSGKLUMXHXGGCK-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)thio)cinnoline is an organic compound with the molecular formula C15H11ClN2S and a molecular weight of 286.779 g/mol It belongs to the cinnoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridazine ring

Preparation Methods

The synthesis of 4-((4-Chlorobenzyl)thio)cinnoline typically involves the reaction of 4-chlorobenzyl chloride with cinnoline-4-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the thiol group . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

4-((4-Chlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfoxides, while reduction with NaBH4 produces thiol derivatives.

Scientific Research Applications

4-((4-Chlorobenzyl)thio)cinnoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding, which can lead to the discovery of new drugs.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

4-((4-Chlorobenzyl)thio)cinnoline can be compared with other cinnoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6959-27-9

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]cinnoline

InChI

InChI=1S/C15H11ClN2S/c16-12-7-5-11(6-8-12)10-19-15-9-17-18-14-4-2-1-3-13(14)15/h1-9H,10H2

InChI Key

FSGKLUMXHXGGCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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